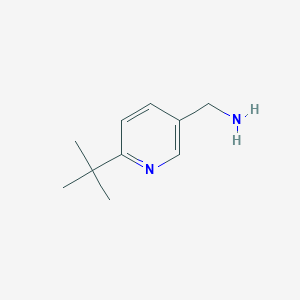

(6-(Tert-butyl)pyridin-3-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

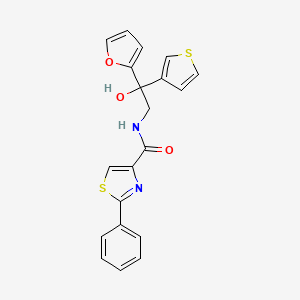

(6-(Tert-butyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C10H16N2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The tert-butyl group at the 6-position and the methanamine group at the 3-position make this compound unique and interesting for various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-butyl)pyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the condensation reaction between 3-(tert-butyl)pyridine and formaldehyde in the presence of a reducing agent like sodium borohydride . The reaction is typically carried out in a solvent such as methanol at ambient temperature. The product is then purified through standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(6-(Tert-butyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Corresponding aldehydes or ketones.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

(6-(Tert-butyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (6-(tert-butyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

(5-(Tert-butyl)pyridin-3-yl)methanamine: Similar structure but with the tert-butyl group at the 5-position.

(6-(Tert-butoxy)pyridin-3-yl)methanamine: Similar structure but with a tert-butoxy group instead of a tert-butyl group.

Uniqueness

(6-(Tert-butyl)pyridin-3-yl)methanamine is unique due to the specific positioning of the tert-butyl and methanamine groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.

Propiedades

IUPAC Name |

(6-tert-butylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVICEFUBGIHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124800-33-5 |

Source

|

| Record name | (6-tert-butylpyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2970506.png)

![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2970517.png)

![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)